molecular formula C16H20N4OS2 B3999472 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(1,2,3,4,5,6,7,8-octahydrocarbazol-9-yl)ethanone

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(1,2,3,4,5,6,7,8-octahydrocarbazol-9-yl)ethanone

Cat. No.: B3999472
M. Wt: 348.5 g/mol
InChI Key: UZDHQYOHQKNJGF-UHFFFAOYSA-N
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Description

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(1,2,3,4,5,6,7,8-octahydrocarbazol-9-yl)ethanone is a complex organic compound that features a thiadiazole ring and an octahydrocarbazole moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(1,2,3,4,5,6,7,8-octahydrocarbazol-9-yl)ethanone typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(1,2,3,4,5,6,7,8-octahydrocarbazol-9-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group on the thiadiazole ring can be reduced to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(1,2,3,4,5,6,7,8-octahydrocarbazol-9-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(1,2,3,4,5,6,7,8-octahydrocarbazol-9-yl)ethanone involves its interaction with enzyme active sites. For example, as a urease inhibitor, it binds to the active site of the urease enzyme, preventing the conversion of urea to ammonia and carbon dioxide . This inhibition is crucial for reducing the survival of Helicobacter pylori in the stomach.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(1,2,3,4,5,6,7,8-octahydrocarbazol-9-yl)ethanone is unique due to its combination of a thiadiazole ring and an octahydrocarbazole moiety, which imparts distinct chemical and biological properties. This dual structure allows for diverse interactions with biological targets, making it a versatile compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(1,2,3,4,5,6,7,8-octahydrocarbazol-9-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4OS2/c17-15-18-19-16(23-15)22-9-14(21)20-12-7-3-1-5-10(12)11-6-2-4-8-13(11)20/h1-9H2,(H2,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZDHQYOHQKNJGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(N2C(=O)CSC4=NN=C(S4)N)CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(1,2,3,4,5,6,7,8-octahydrocarbazol-9-yl)ethanone
Reactant of Route 2
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(1,2,3,4,5,6,7,8-octahydrocarbazol-9-yl)ethanone
Reactant of Route 3
Reactant of Route 3
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(1,2,3,4,5,6,7,8-octahydrocarbazol-9-yl)ethanone
Reactant of Route 4
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(1,2,3,4,5,6,7,8-octahydrocarbazol-9-yl)ethanone
Reactant of Route 5
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(1,2,3,4,5,6,7,8-octahydrocarbazol-9-yl)ethanone
Reactant of Route 6
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(1,2,3,4,5,6,7,8-octahydrocarbazol-9-yl)ethanone

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